Fluoro[(naphthalen-2-yl)oxy]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro[(naphthalen-2-yl)oxy]propanedioic acid is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The presence of a fluoro group and a propanedioic acid moiety makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoro[(naphthalen-2-yl)oxy]propanedioic acid typically involves the reaction of naphthalene derivatives with fluoroalkylating agents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Fluoro[(naphthalen-2-yl)oxy]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized naphthalene derivatives.
Scientific Research Applications
Fluoro[(naphthalen-2-yl)oxy]propanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting and imaging biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a diagnostic agent.
Mechanism of Action
The mechanism of action of Fluoro[(naphthalen-2-yl)oxy]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s fluoro group and naphthalene moiety allow it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions enable the compound to bind to specific proteins, enzymes, or receptors, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simple polycyclic aromatic hydrocarbon with similar structural features.
Naphthoquinone: An oxidized derivative of naphthalene with potential biological activity.
Fluoronaphthalene: A naphthalene derivative with a fluoro group, similar to Fluoro[(naphthalen-2-yl)oxy]propanedioic acid.
Uniqueness
This compound is unique due to the presence of both a fluoro group and a propanedioic acid moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in scientific research and industry .
Properties
CAS No. |
220099-12-7 |
---|---|
Molecular Formula |
C13H9FO5 |
Molecular Weight |
264.20 g/mol |
IUPAC Name |
2-fluoro-2-naphthalen-2-yloxypropanedioic acid |
InChI |
InChI=1S/C13H9FO5/c14-13(11(15)16,12(17)18)19-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,15,16)(H,17,18) |
InChI Key |
YSBZYACIASFPPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(C(=O)O)(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.